Acetic acid;3-[4-(3-hydroxyprop-1-ynyl)-5-methoxy-2-methylphenyl]prop-2-yn-1-ol
Description
Acetic acid;3-[4-(3-hydroxyprop-1-ynyl)-5-methoxy-2-methylphenyl]prop-2-yn-1-ol is a complex organic compound with a unique structure that includes both acetic acid and propargyl groups.
Properties
CAS No. |
145299-15-6 |
|---|---|
Molecular Formula |
C18H22O7 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
acetic acid;3-[4-(3-hydroxyprop-1-ynyl)-5-methoxy-2-methylphenyl]prop-2-yn-1-ol |
InChI |
InChI=1S/C14H14O3.2C2H4O2/c1-11-9-13(6-4-8-16)14(17-2)10-12(11)5-3-7-15;2*1-2(3)4/h9-10,15-16H,7-8H2,1-2H3;2*1H3,(H,3,4) |
InChI Key |
FDMNYQVYUJISQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C#CCO)OC)C#CCO.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of acetic acid;3-[4-(3-hydroxyprop-1-ynyl)-5-methoxy-2-methylphenyl]prop-2-yn-1-ol typically involves multi-step organic reactions. One common method includes the alkylation of a phenolic compound with propargyl bromide, followed by further functionalization to introduce the acetic acid moiety . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond in the propargyl group to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Acetic acid;3-[4-(3-hydroxyprop-1-ynyl)-5-methoxy-2-methylphenyl]prop-2-yn-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of acetic acid;3-[4-(3-hydroxyprop-1-ynyl)-5-methoxy-2-methylphenyl]prop-2-yn-1-ol involves its interaction with specific molecular targets. The propargyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function . This interaction can affect various cellular pathways, including those involved in signal transduction and metabolic regulation .
Comparison with Similar Compounds
Similar compounds include other propargyl-containing molecules such as:
Propargyl alcohol: A simpler compound with similar reactivity but fewer functional groups.
Propargyl bromide: Used as a reagent in the synthesis of more complex propargyl compounds.
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